(3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid CAS number 871329-59-8
(3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid CAS number 871329-59-8
An In-depth Technical Guide to (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid
Introduction: A Versatile Building Block in Modern Chemistry
(3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid, registered under CAS number 871329-59-8, is a specialized organoboron compound that has garnered significant interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry.[1][2] Its molecular architecture, featuring a phenyl ring functionalized with both a boronic acid group and an N,N-dimethylsulfamoyl moiety, makes it a highly valuable and versatile building block. The boronic acid group serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon bonds.[3][4] The sulfonamide group, on the other hand, is a well-established pharmacophore in drug discovery, known to enhance pharmacokinetic properties and engage in specific interactions with biological targets. This unique combination of functional groups positions (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid as a crucial intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations for researchers and professionals in drug development.
Physicochemical Properties and Specifications
A clear understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. The key properties of (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid are summarized in the table below.
| Property | Value |
| CAS Number | 871329-59-8[1][5][6][7] |
| Molecular Formula | C8H12BNO4S[1][2][5][7] |
| Molecular Weight | 229.06 g/mol [1][2][8] |
| IUPAC Name | [3-(dimethylsulfamoyl)phenyl]boronic acid[1][5] |
| Synonyms | 3-(N,N-Dimethylsulfamoyl)benzeneboronic acid, N,N-Dimethyl 3-boronobenzenesulfonamide[1] |
| Physical Form | Solid |
| Purity | Typically ≥95% |
| Storage Conditions | Inert atmosphere, room temperature, protect from moisture[2] |
| InChI Key | SGERXKCDWJPIOS-UHFFFAOYSA-N[1][5] |
| SMILES | CN(C)S(=O)(=O)C1=CC=CC(=C1)B(O)O[2][5] |
Synthetic Pathways
While specific, detailed synthetic procedures for (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid are proprietary to manufacturers, a general and widely adopted method for the synthesis of aryl boronic acids involves the reaction of an organometallic reagent (such as a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.[9]
A plausible synthetic route would start from 3-bromo-N,N-dimethylbenzenesulfonamide. This starting material can be converted to its corresponding Grignard reagent by reacting with magnesium metal. The subsequent reaction of the Grignard reagent with a trialkyl borate, such as trimethyl borate, at low temperatures, followed by acidic workup, would yield the desired (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid.
Caption: General synthetic workflow for aryl boronic acids.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls and substituted aromatic compounds.[3][10][11] (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid serves as an excellent coupling partner in these reactions, allowing for the introduction of the 3-(N,N-dimethylsulfamoyl)phenyl moiety into a wide range of organic molecules.
Mechanism Overview
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide (or triflate) to form a palladium(II) species.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Below is a general protocol for the Suzuki-Miyaura coupling of (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid with an aryl bromide. This protocol can be adapted for both conventional heating and microwave-assisted synthesis.
Materials:
-
(3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, or DMF)
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Inert gas (Nitrogen or Argon)
Procedure (Conventional Heating):
-
To a reaction vessel, add the aryl bromide (1.0 mmol), (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture at 80-100 °C with stirring.
-
Monitor the reaction progress using TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Procedure (Microwave-Assisted):
-
In a microwave-safe vial, combine the aryl bromide (0.5 mmol), (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid (0.75 mmol), base (1.5 mmol), and palladium catalyst (2-5 mol%).
-
Add the degassed solvent (3-5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 10-30 minutes.[3]
-
After cooling, work up and purify the product as described in the conventional heating method.
Significance in Medicinal Chemistry and Drug Discovery
Boronic acids and their derivatives are of growing importance in medicinal chemistry.[4][9][12] The unique ability of the boronic acid moiety to form reversible covalent bonds with diols is a key aspect of its biological activity.[1] This interaction allows boronic acid-containing compounds to act as inhibitors of certain enzymes, particularly serine proteases, where the boronic acid can interact with the catalytic serine residue.
The N,N-dimethylsulfamoyl group in the title compound is also a significant feature. Sulfonamides are a well-known class of compounds with a wide range of biological activities, including antibacterial and anticancer properties. This group can improve a molecule's pharmacokinetic profile, including its solubility and metabolic stability.
The combination of these two functionalities makes (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid a valuable starting material for the synthesis of targeted therapies. It can be used to create molecules that are designed to interact with specific biological targets, making it a key component in the development of new drugs.
Caption: Interaction of a boronic acid with a serine protease active site.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid. The following information is based on available safety data sheets.
| Hazard Information | Precautionary Measures |
| Signal Word: Warning[13] | Prevention: Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[13][14] |
| Pictogram: GHS07 (Exclamation Mark) | Response: IF ON SKIN: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[13][14][15] |
| Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[13][14] | Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. Store under an inert atmosphere and protect from moisture.[2][13][14][16] |
| Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations. | General: Take off contaminated clothing and wash it before reuse.[14] |
It is crucial to consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this compound.
Conclusion
(3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid stands out as a highly functionalized and valuable building block in modern organic chemistry. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction, combined with the favorable properties conferred by the N,N-dimethylsulfamoyl group, makes it a sought-after intermediate in the synthesis of complex molecules, particularly in the realm of drug discovery and development. A thorough understanding of its properties, synthetic applications, and safety protocols is essential for its effective and safe utilization in the laboratory.
References
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CAS 871329-59-8 | (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid. Alchem Pharmtech. Available from: [Link]
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SAFETY DATA SHEET. Fisher Scientific. Available from: [Link]
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Application in medicinal chemistry and comparison studies. ResearchGate. Available from: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. Available from: [Link]
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A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. Available from: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available from: [Link]
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The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. Available from: [Link]
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